3-(Aminomethyl)-2-fluorobenzonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

Drug discovery teams often face inconsistent supply of ortho-fluorinated benzonitrile intermediates, delaying CNS and oncology programs. 3-(Aminomethyl)-2-fluorobenzonitrile (CAS 1145679-90-8) solves this as a high-demand scaffold with unique hydrogen-bonding capacity (3 HBA, XLogP3 0.6) and metabolic stability. • Ortho-F reduces oxidative metabolism, extending candidate half-life. • Nitrile handle enables [11C]cyanation or [18F]fluorination for PET imaging. • Aminomethyl group facilitates E3 ligase conjugation for PROTAC development. • Backed by 40+ patent citations, ensuring synthetic reproducibility and reliable supply.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B13263239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-2-fluorobenzonitrile
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C#N)F)CN
InChIInChI=1S/C8H7FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4,10H2
InChIKeySZKGCLATQKUYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-2-fluorobenzonitrile Overview


3-(Aminomethyl)-2-fluorobenzonitrile (CAS 1145679-90-8, C8H7FN2, MW 150.15 g/mol) is a fluorinated aromatic amine featuring a 2-fluorobenzonitrile core with a 3-aminomethyl substituent [1]. This compound is classified as a substituted benzonitrile and serves as a versatile synthetic intermediate in the preparation of biologically active molecules, including those targeting neurological disorders and cancer [2]. Its unique ortho-fluoro substitution pattern on the benzonitrile ring confers distinct physicochemical properties relative to non-fluorinated or regioisomeric analogs, making it a valuable scaffold for drug discovery and chemical biology applications .

ScaffoldFluorinated aromatic amine for drug discovery building blocks
PatternOrtho-fluoro substitution required in patented synthetic routes
PrecedentExtensively cited intermediate in pharmaceutical patent literature

3-(Aminomethyl)-2-fluorobenzonitrile Substitution Limitations


The ortho-fluorine atom in 3-(Aminomethyl)-2-fluorobenzonitrile dramatically alters electronic distribution, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated benzonitriles [1]. While structurally similar compounds like 3-(aminomethyl)benzonitrile (CAS 10406-24-3) and positional isomers (e.g., 3-(aminomethyl)-4-fluorobenzonitrile) share the same core scaffold, their divergent physicochemical properties—including XLogP3, topological polar surface area (TPSA), and hydrogen bond acceptor counts—translate into measurably different pharmacokinetic profiles and target engagement [2]. Moreover, the unique 2-fluoro-3-aminomethyl substitution pattern is specifically required as a key intermediate in patented synthetic routes to clinically relevant amine derivatives [3]. Substitution with an analog lacking this precise substitution pattern would therefore compromise synthetic fidelity and biological outcomes.

Non-fluorinated analog
Electronic distribution and metabolic stability may shift away from target profile.
Positional isomers
Synthetic outcomes and target engagement may diverge despite matching XLogP3.
Patent specificity
Ortho-fluoro pattern is specified; substitution may compromise synthetic fidelity.

3-(Aminomethyl)-2-fluorobenzonitrile Comparative Evidence


Hydrogen Bonding Profile Comparison

The presence of the ortho-fluorine atom in 3-(Aminomethyl)-2-fluorobenzonitrile increases the hydrogen bond acceptor count from 2 to 3 relative to the non-fluorinated analog 3-(aminomethyl)benzonitrile, while maintaining an identical XLogP3 of 0.6 [1][2]. This subtle change in hydrogen bonding capacity, without altering lipophilicity, can influence target binding and solubility profiles [3].

H-Bond Acceptors
Head-to-head
3 (vs 2 in non-fluorinated analog)
Supports target-binding property review
PubChem computed descriptors (Cactvs 3.4.8.18)
Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Differentiation

3-(Aminomethyl)-2-fluorobenzonitrile (MW 150.15 g/mol, exact mass 150.05932639 Da) is 13.6% heavier than its non-fluorinated counterpart 3-(aminomethyl)benzonitrile (MW 132.16 g/mol, exact mass 132.068748264 Da) [1][2]. This mass difference provides a clear analytical signature for LC-MS/MS and GC-MS workflows, facilitating precise identification and quantification in complex mixtures [3].

Molecular Weight
Head-to-head
150.15 g/mol
Supports LC-MS/MS identification workflow
+17.99 g/mol vs non-fluorinated; PubChem computed properties
Analytical Chemistry Mass Spectrometry Quality Control

Patent Citation Advantage

The hydrochloride salt of 3-(Aminomethyl)-2-fluorobenzonitrile is associated with 40 patent citations, indicating its extensive use as a key synthetic intermediate in the pharmaceutical industry [1]. This patent density suggests validated synthetic routes and established utility in generating bioactive molecules, a critical factor for procurement decisions in drug discovery [2].

Patent Citations
Class-level
40 citations
Class-level procurement relevance indicator
PubChemLite annotation; ~4× higher than typical intermediate
Pharmaceutical Intermediates Patent Analysis Drug Development

Ortho-Fluoro Substitution Requirement

The 2-fluoro substitution pattern of 3-(Aminomethyl)-2-fluorobenzonitrile is explicitly required in patented synthetic routes to benzylamine and secondary amine derivatives of therapeutic interest [1]. In contrast, the 3-fluoro isomer (3-(Aminomethyl)-5-fluorobenzonitrile, XLogP3 0.6) and 4-fluoro isomer (3-(Aminomethyl)-4-fluorobenzonitrile) possess identical computed lipophilicity but different electronic and steric environments, which can lead to divergent reaction outcomes and biological activities .

Positional Isomers
Context-dependent
XLogP3 0.6 (identical)
Positional specificity may affect synthesis
Patents require ortho-fluoro; identical XLogP3 may not guarantee equivalent outcomes
Synthetic Chemistry Regioselectivity Chemical Intermediates

3-(Aminomethyl)-2-fluorobenzonitrile Applications


CNS Benzylamine Synthesis

As a key intermediate in patented synthetic routes, 3-(Aminomethyl)-2-fluorobenzonitrile enables the efficient production of fluorinated benzylamine derivatives with enhanced metabolic stability and CNS penetration [1]. Its ortho-fluorine atom reduces oxidative metabolism at the adjacent position, potentially increasing the half-life of derived drug candidates [2].

CNS Enzyme Inhibitors

The unique hydrogen bonding profile (3 H-bond acceptors) and moderate lipophilicity (XLogP3 0.6) of 3-(Aminomethyl)-2-fluorobenzonitrile make it an ideal scaffold for designing inhibitors of CNS enzymes such as monoamine oxidases or cholinesterases [1]. The fluorine atom can engage in orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity [3].

PET Tracer Precursor

The presence of a nitrile group in 3-(Aminomethyl)-2-fluorobenzonitrile provides a handle for late-stage [11C]cyanation or [18F]fluorination, enabling the synthesis of radiotracers for positron emission tomography (PET) [1]. The compound's well-defined molecular weight (150.15 g/mol) and high patent density (40 citations) ensure reliable supply and synthetic reproducibility [2].

PROTAC Building Block

The 3-aminomethyl group serves as a versatile linker attachment point for conjugating E3 ligase ligands in proteolysis-targeting chimeras (PROTACs) [1]. The ortho-fluorine atom imparts conformational rigidity and favorable physicochemical properties, potentially improving oral bioavailability and cellular permeability of the final degrader molecule [2].

Application
Selection Property
Validation Focus
Fluorinated benzylamine synthesis
Ortho-fluoro substitution pattern
Metabolic pathway study context
CNS enzyme inhibitor research
Hydrogen bond acceptor profile
Target binding assay validation
PET tracer precursor research
Nitrile group for radiolabeling
Radiosynthesis reproducibility
PROTAC building block research
3-aminomethyl linker attachment
Degradation efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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